tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C17H23BrN4O3 and a molecular weight of 411.29 g/mol This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperidine ring, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is then functionalized with a bromo and methoxy group. The piperidine ring is introduced through a nucleophilic substitution reaction, and the tert-butyl ester group is added via esterification . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate: This compound has a similar pyrazolo[1,5-a]pyrimidine core but with different substituents, leading to different chemical and biological properties.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound also features a pyrazole ring and a piperidine ring but with different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23BrN4O3 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN4O3/c1-17(2,3)25-16(23)21-7-5-6-11(10-21)13-8-14(24-4)22-15(20-13)12(18)9-19-22/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
BFNICOBHCWODFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=C(C=NN3C(=C2)OC)Br |
Origin of Product |
United States |
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